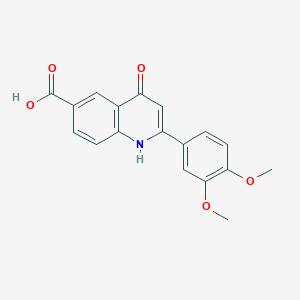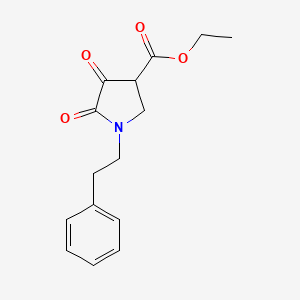
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phthalazinyl ring system, which is further substituted with a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- typically involves the reaction of hydrazinecarbothioamide with a phthalazinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high yield of the compound. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide derivatives: These compounds share a similar core structure but differ in their substituents.
Phthalazinyl hydrazones: These compounds have a phthalazinyl ring system and hydrazone group but may have different substituents.
Eigenschaften
| 61051-55-6 | |
Molekularformel |
C16H15N5S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-benzyl-3-(phthalazin-1-ylamino)thiourea |
InChI |
InChI=1S/C16H15N5S/c22-16(17-10-12-6-2-1-3-7-12)21-20-15-14-9-5-4-8-13(14)11-18-19-15/h1-9,11H,10H2,(H,19,20)(H2,17,21,22) |
InChI-Schlüssel |
KZAPTMDJXZLOTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)NNC2=NN=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
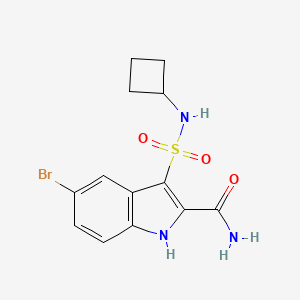


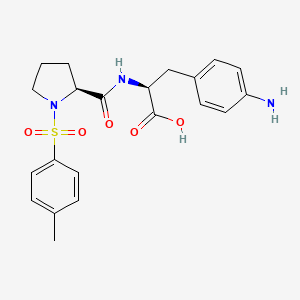

![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
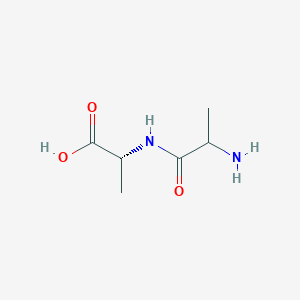
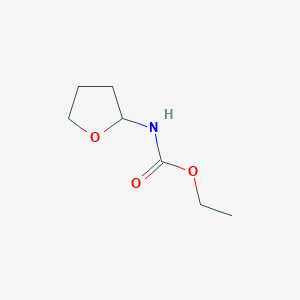
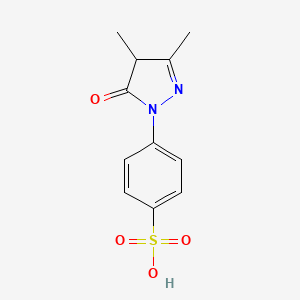
![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
